4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyrrole-2,5-dicarboxylic acids typically involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thieno[2,3-b]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .
Scientific Research Applications
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives have been investigated for their antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like glycogen phosphorylase by binding to the active site and preventing substrate access . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid include:
- Thieno[2,3-b]pyrrole-2-carboxylic acids
- Thieno[2,3-b]pyrrole-4-carboxylic acids
- Thieno[3,2-b]pyrrole-5-carboxamides
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which can influence its reactivity and biological activity. The presence of isopropyl and methyl groups at specific positions on the thieno[2,3-b]pyrrole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H13NO4S |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-4(2)6-7-5(3)9(12(16)17)18-10(7)13-8(6)11(14)15/h4,13H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
YTSORVODZRAGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=C(N2)C(=O)O)C(C)C)C(=O)O |
Origin of Product |
United States |
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